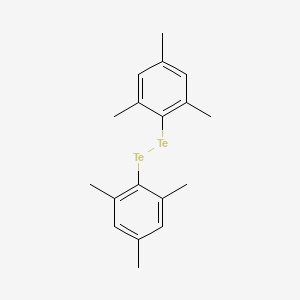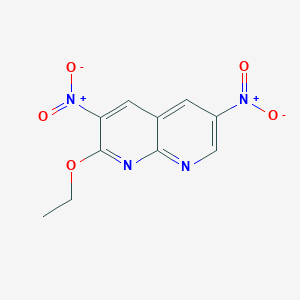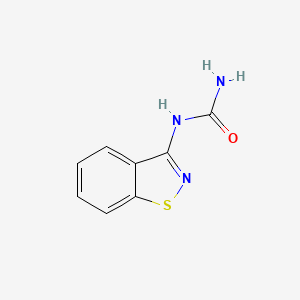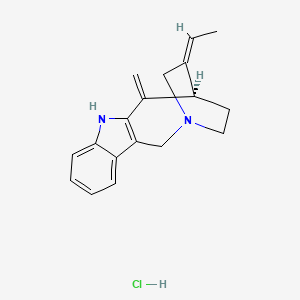
Gomezine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was first isolated from the Aspidosperma species and has been identified in several other species, including Tabernaemontana elegans . This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of Gomezine hydrochloride involves the alteration of the usual tryptamine side chain with the loss of C-1. This process is similar to the biosynthesis of other alkaloids like uleine . The structure of this compound was established through methods of chemical decomposition and nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .
Industrial Production Methods
the compound can be synthesized in the laboratory through the biosynthesis pathway involving tryptophan and subsequent chemical modifications .
化学反応の分析
Types of Reactions
Gomezine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Chemistry: It is used in the study of alkaloid biosynthesis and chemical structure determination.
作用機序
The mechanism of action of Gomezine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Gomezine hydrochloride is similar to other alkaloids like uleine and vallesamine. it is unique due to its specific chemical structure and biosynthesis pathway . Other similar compounds include:
Uleine: Shares a similar biosynthesis pathway but has a different chemical structure.
Vallesamine: Related to this compound but differs in its carbon skeleton and chemical properties.
特性
CAS番号 |
101221-43-6 |
|---|---|
分子式 |
C18H21ClN2 |
分子量 |
300.8 g/mol |
IUPAC名 |
(13R,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18;/h3-7,14,19H,2,8-11H2,1H3;1H/b13-3-;/t14-;/m0./s1 |
InChIキー |
UXXDBAKQBXSANY-VNLVXKONSA-N |
異性体SMILES |
C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
正規SMILES |
CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)

![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
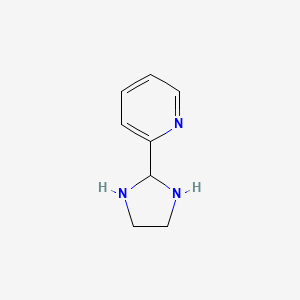
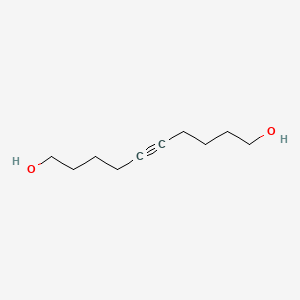
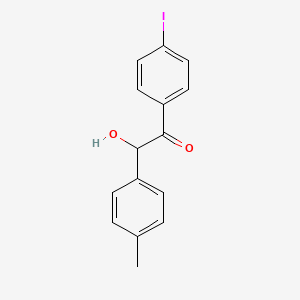
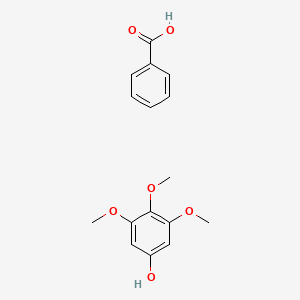
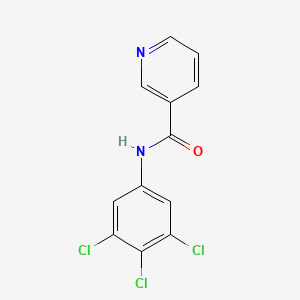
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
